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molecular formula C8H8N2O6 B075222 1,5-Dimethoxy-2,4-dinitrobenzene CAS No. 1210-96-4

1,5-Dimethoxy-2,4-dinitrobenzene

Cat. No. B075222
M. Wt: 228.16 g/mol
InChI Key: FNFRSLVCFFJHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05463129

Procedure details

A 100 mL, 3-necked, round-bottom flask is charged with 30 mL of N-methylpyrrolidinone, 2.6 g (0.02 mole) of 1,3-dimethoxy-4,6-dinitrobenzene. The resulting solution is heated to 130° C. for two to three hours. The reaction mixture is then cooled and poured into an excess of dilute hydrochloric acid. The resulting solid is isolated by filtration to yield 1.9 g (95% yield) of 4,6-dinitroresorcinol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][C:6]([N+:12]([O-:14])=[O:13])=[C:5]([O:15]C)[CH:4]=1.Cl>CN1CCCC1=O>[N+:9]([C:8]1[CH:7]=[C:6]([N+:12]([O-:14])=[O:13])[C:5]([OH:15])=[CH:4][C:3]=1[OH:2])([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC
Name
Quantity
30 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
CUSTOM
Type
CUSTOM
Details
The resulting solid is isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(O)C(=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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